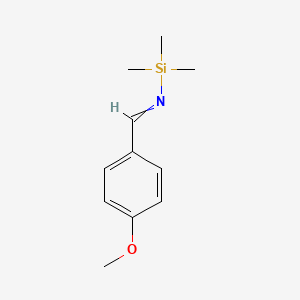![molecular formula C20H44N2O B14507740 1-[(3-Aminopropyl)amino]heptadecan-2-OL CAS No. 62745-94-2](/img/structure/B14507740.png)
1-[(3-Aminopropyl)amino]heptadecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Aminopropyl)amino]heptadecan-2-OL is a chemical compound with the molecular formula C20H44N2O. It consists of 44 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is notable for its structure, which includes an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves several steps, typically starting with the preparation of the heptadecan-2-OL backbone. The amino groups are then introduced through a series of reactions involving reagents such as amines and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and high-pressure conditions .
Analyse Des Réactions Chimiques
1-[(3-Aminopropyl)amino]heptadecan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .
Applications De Recherche Scientifique
1-[(3-Aminopropyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, such as in drug delivery systems or as a precursor to pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .
Comparaison Avec Des Composés Similaires
1-[(3-Aminopropyl)amino]heptadecan-2-OL can be compared with other similar compounds, such as:
Heptadecan-2-OL: Lacks the amino groups, making it less versatile in chemical reactions.
1-(3-Aminopropylamino)heptadecan-2-OL: Similar structure but may have different reactivity due to the position of the amino groups.
Heptadecan-1-ol: Another similar compound but with different functional groups and reactivity
This compound’s unique combination of amino and hydroxyl groups makes it particularly useful in a variety of applications, setting it apart from other similar molecules.
Propriétés
Numéro CAS |
62745-94-2 |
|---|---|
Formule moléculaire |
C20H44N2O |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
1-(3-aminopropylamino)heptadecan-2-ol |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(23)19-22-18-15-17-21/h20,22-23H,2-19,21H2,1H3 |
Clé InChI |
BZHXRUMBMYRXFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CNCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


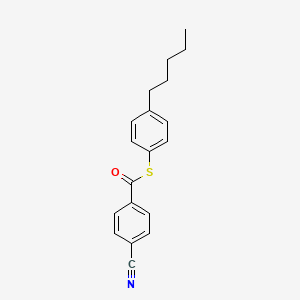
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
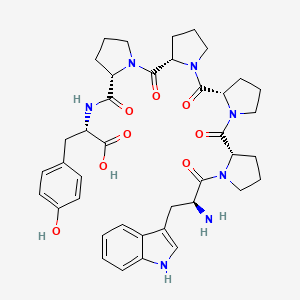
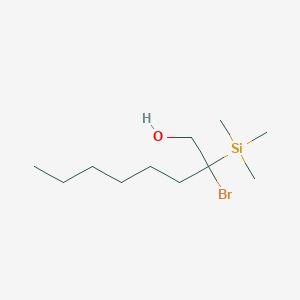
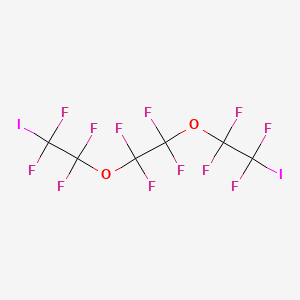
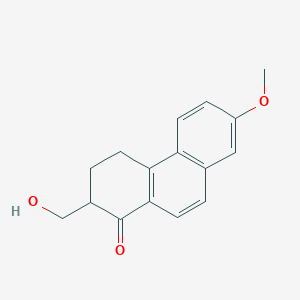
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
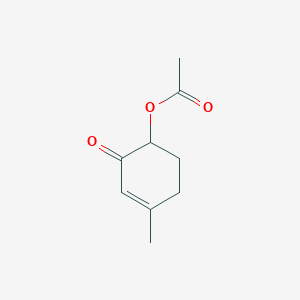
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
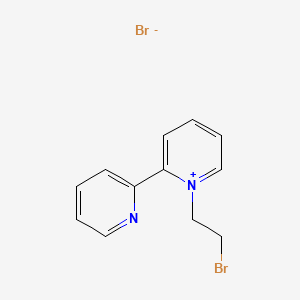
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
